molecular formula C14H22ClNO2 B3831968 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride

Cat. No. B3831968
M. Wt: 271.78 g/mol
InChI Key: FOFAFADMSBORSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride, also known as 2C-B, is a psychoactive substance that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist who was interested in exploring the effects of various psychoactive compounds. 2C-B has gained popularity in recent years as a recreational drug due to its hallucinogenic and euphoric effects. However, it also has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride is not fully understood, but it is thought to involve activation of serotonin receptors in the brain. Specifically, it has been shown to bind to the 5-HT2A receptor with high affinity, leading to increased levels of serotonin in the brain. This, in turn, may contribute to the hallucinogenic and euphoric effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride are not well characterized, but it is known to have hallucinogenic and euphoric effects. It has been shown to increase heart rate, blood pressure, and body temperature in humans, and may also cause nausea, vomiting, and diarrhea. In animal models, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride has been shown to alter neuronal activity and behavior, suggesting that it may have potential applications in the study of brain function and dysfunction.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that it is a psychoactive substance, which may complicate interpretation of results. Additionally, its recreational use may make it difficult to obtain and regulate for research purposes.

Future Directions

There are several potential future directions for research on N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on brain function and dysfunction, and how it may be used to study the role of serotonin receptors in these processes. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride, and how these may contribute to its psychoactive properties.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have affinity for several serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. For example, N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1-butanamine hydrochloride has been used to investigate the effects of serotonin receptor activation on neuronal activity and behavior in animal models.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-3-4-9-15-11(2)14-10-16-12-7-5-6-8-13(12)17-14;/h5-8,11,14-15H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFAFADMSBORSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)C1COC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethyl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.